molecular formula C15H13N3O B2524843 N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide CAS No. 2411243-93-9

N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide

Cat. No. B2524843
CAS RN: 2411243-93-9
M. Wt: 251.289
InChI Key: NUXXVSLJFOVEPM-UHFFFAOYSA-N
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Description

N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, also known as P2Y14 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist exerts its pharmacological effects by selectively blocking the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, a G protein-coupled receptor that is mainly expressed in immune cells and adipose tissue. By inhibiting the activation of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and metastasis
- Reduction of inflammation and oxidative stress
- Improvement of insulin sensitivity and glucose metabolism
- Regulation of immune cell function and cytokine production

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in lab experiments is its high selectivity and potency for the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which allows for precise modulation of the receptor's activity. However, one of the limitations is the lack of available pharmacological tools for studying the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor, which makes it challenging to validate the specificity of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in vivo.

Future Directions

There are several future directions for N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist research, including:
- Development of more selective and potent N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonists for clinical use
- Investigation of the role of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor in other diseases, such as neurodegenerative disorders and cardiovascular diseases
- Elucidation of the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist in modulating cancer cell proliferation, inflammation, and glucose metabolism
- Exploration of the potential synergistic effects of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist with other drugs or therapies in treating diseases
Conclusion:
In conclusion, N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide, or N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of the N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide receptor can modulate various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism. Further research is needed to fully elucidate the molecular mechanism of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist and its potential clinical applications.

Synthesis Methods

The synthesis of N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide involves the reaction of 2-bromo-6-(2-pyridyl)pyridine with propargylamine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Recent studies have shown that N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide antagonist can inhibit the growth and metastasis of cancer cells, reduce inflammation and oxidative stress, and improve insulin sensitivity in animal models.

properties

IUPAC Name

N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-6-15(19)17-11-12-7-5-9-14(18-12)13-8-3-4-10-16-13/h3-5,7-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXXVSLJFOVEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC(=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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